

Solubility and stability of Xamoterol hemifumarate in DMSO and aqueous solutions

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Compound of Interest

Compound Name: Xamoterol hemifumarate

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Solubility and Stability of Xamoterol Hemifumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **Xamoterol hemifumarate** in Dimethyl Sulfoxide (DMSO) and aqueous solutions. The information is intended to support research, formulation development, and analytical studies involving this selective β 1-adrenoceptor partial agonist.

Physicochemical Properties of Xamoterol Hemifumarate

Property	Value
Chemical Name	N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-4-morpholinecarboxamide, (E)-2-butenedioate (2:1)
Synonyms	ICI 118,587
Molecular Formula	C ₁₆ H ₂₅ N ₃ O ₅ • ½C ₄ H ₄ O ₄
Molecular Weight	397.43 g/mol [1][2]
Appearance	Crystalline solid[3]
CAS Number	73210-73-8[1][3]

Solubility Profile

Xamoterol hemifumarate exhibits good solubility in both DMSO and water, making it suitable for a range of in vitro and formulation studies.

Quantitative Solubility Data

The solubility of **Xamoterol hemifumarate** in common laboratory solvents is summarized in the table below. This data is crucial for the preparation of stock solutions and experimental media.

Solvent	Maximum Concentration (Molarity)	Maximum Concentration (mg/mL)	Notes
DMSO	100 mM[1][3]	39.74 mg/mL	Sonication may be recommended to achieve this concentration[4].
Water	50 mM[1][3]	19.87 mg/mL	---

Note: The mg/mL values are calculated based on the molecular weight of 397.43 g/mol . Batch-specific molecular weights may vary due to hydration and should be considered for precise solution preparation.[2]

Stability Information

The stability of **Xamoterol hemifumarate** is dependent on its physical state (solid vs. in solution) and storage conditions.

Solid-State Stability

As a crystalline solid, **Xamoterol hemifumarate** is stable for an extended period when stored under appropriate conditions.

Storage Temperature	Stability
-20°C	≥ 4 years[3]
Room Temperature	Stable for shipping[3]; long-term storage at RT is also mentioned by some suppliers[1][2].

Solution Stability

The stability of **Xamoterol hemifumarate** in solution is critical for ensuring the accuracy and reproducibility of experiments. Stock solutions should be stored under conditions that minimize degradation.

Solvent	Storage Temperature	Stability Period
DMSO/other organic solvents	-80°C	Up to 6 months (sealed, away from moisture)[5]
-20°C	Up to 1 month (sealed, away from moisture)[5]	

Aqueous Solution Stability

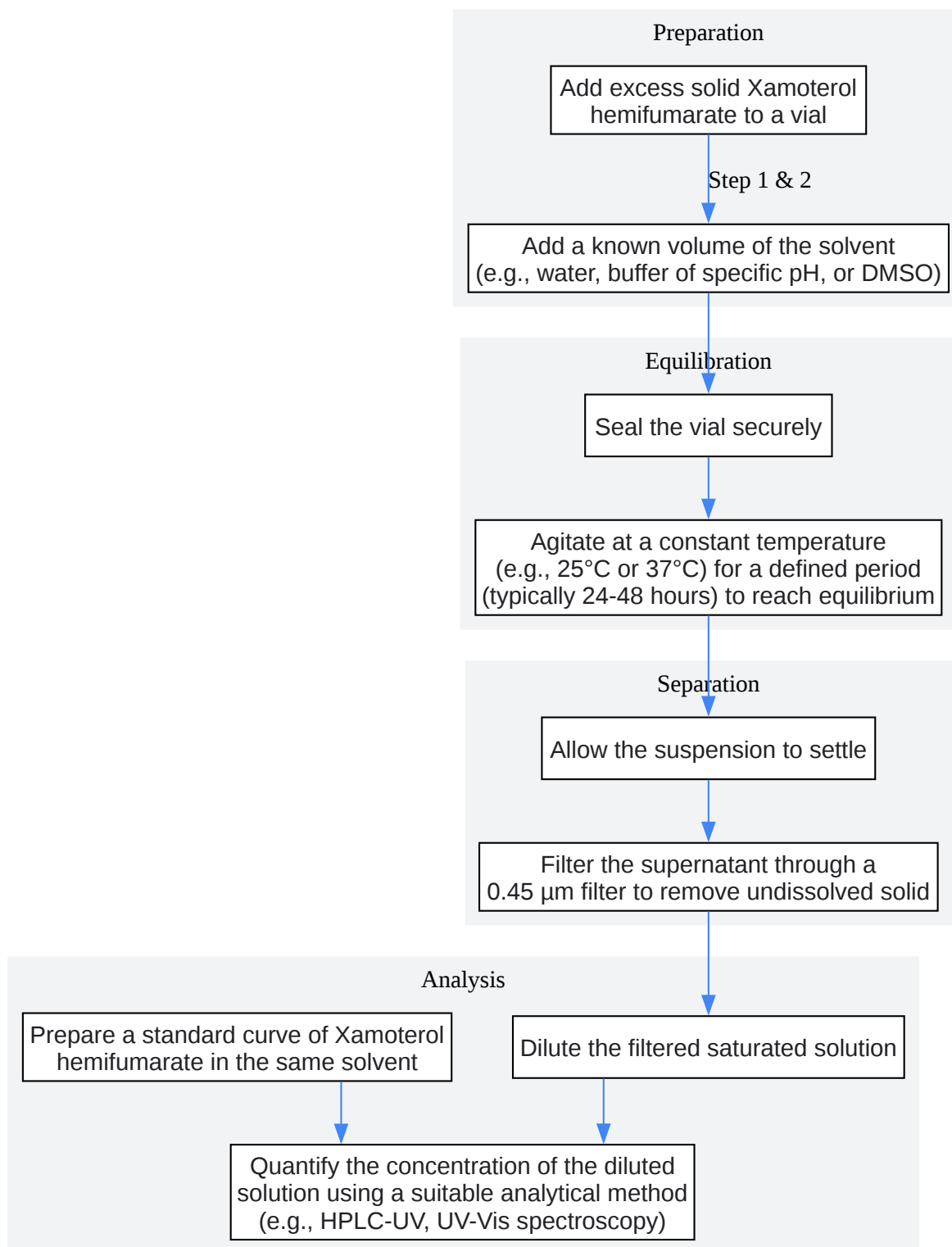
Detailed studies on the stability of **Xamoterol hemifumarate** in aqueous solutions across a range of pH values and temperatures are not readily available in the public domain. However, the stability of pharmaceutical compounds in aqueous solutions is generally influenced by pH, temperature, light, and the presence of oxidizing agents. To ensure the integrity of experimental results, it is recommended to either use freshly prepared aqueous solutions or conduct a stability study relevant to the specific experimental conditions. A general protocol for such a study is provided in the "Experimental Protocols" section.

Experimental Protocols

This section outlines detailed methodologies for determining the solubility and stability of **Xamoterol hemifumarate**.

Protocol for Determining Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium solubility of a compound and is considered the gold standard.



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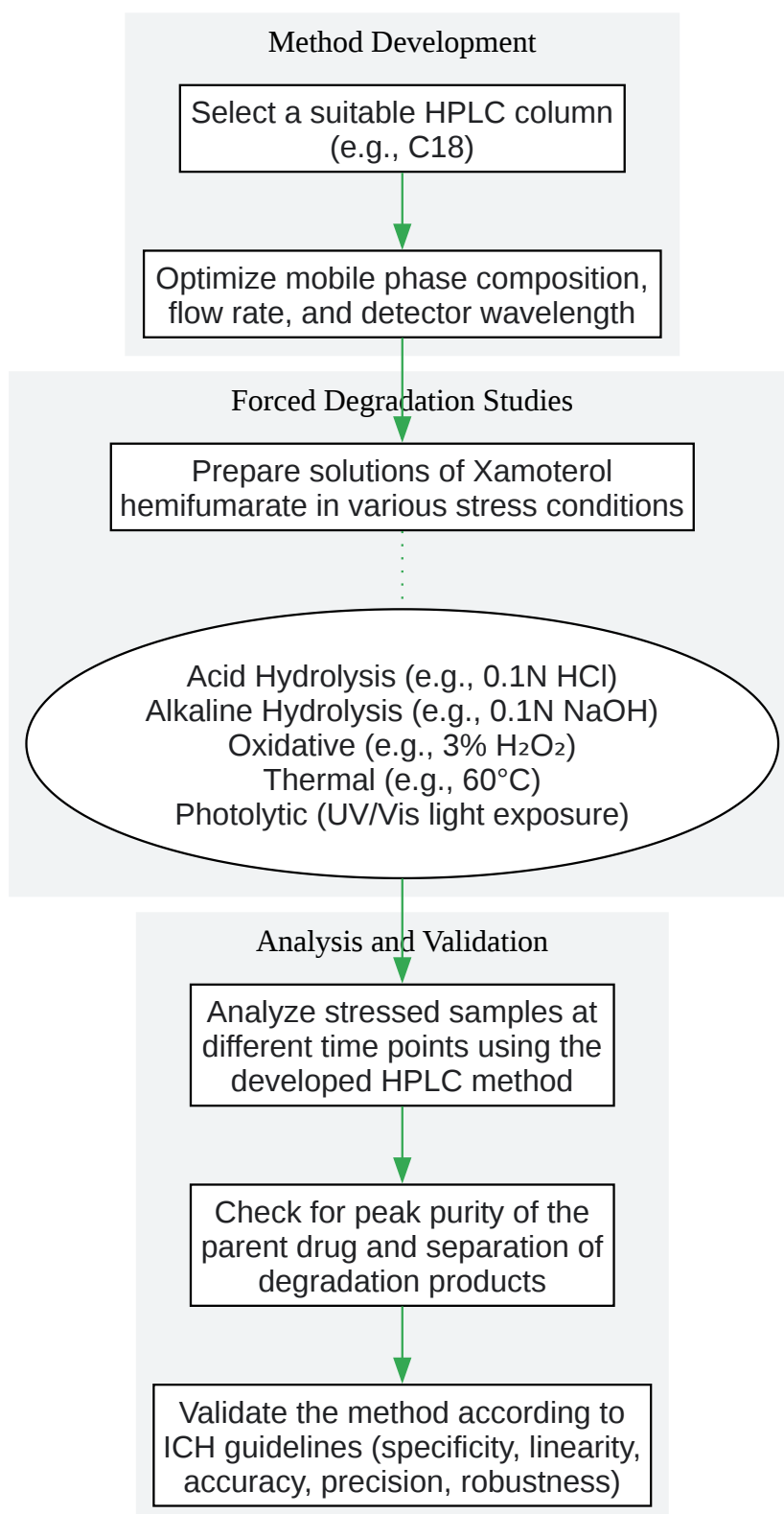
Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

- **Preparation:** Add an excess amount of solid **Xamoterol hemifumarate** to a clear glass vial. The excess solid ensures that a saturated solution is formed.
- **Solvent Addition:** Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline at a specific pH, or DMSO) to the vial.
- **Equilibration:** Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.
- **Separation of Undissolved Solid:** After equilibration, allow the suspension to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PVDF or PTFE) to remove any remaining solid particles.
- **Quantification:** Prepare a series of standard solutions of known concentrations of **Xamoterol hemifumarate** in the same solvent. Dilute the filtered saturated solution with the solvent to bring it into the linear range of the analytical method. Analyze the diluted sample and the standards using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.
- **Calculation:** Calculate the concentration of the saturated solution based on the dilution factor and the standard curve.

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Study

This protocol is designed to develop an analytical method capable of separating the intact drug from its degradation products and to assess the stability of **Xamoterol hemifumarate** under various stress conditions.



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Caption: Workflow for Stability-Indicating Method Development.

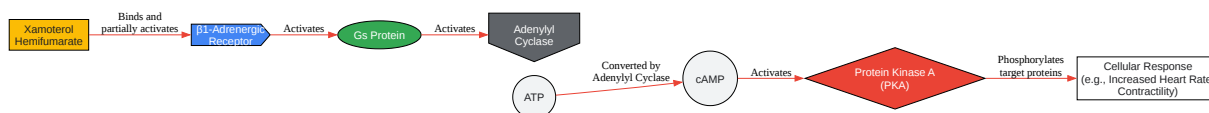
Methodology:

- HPLC Method Development:
 - Column: A reverse-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 μ m), is typically suitable.
 - Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer should be optimized for peak shape and resolution.
 - Detection: UV detection at a wavelength where **Xamoterol hemifumarate** has significant absorbance.
 - Optimization: The method should be optimized to achieve a good resolution between the peak for intact **Xamoterol hemifumarate** and any potential degradation products.
- Forced Degradation Studies:
 - Prepare solutions of **Xamoterol hemifumarate** (e.g., in water or a relevant buffer).
 - Expose the solutions to the following stress conditions as recommended by ICH guidelines:
 - Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., at 60°C) for a defined period.
 - Alkaline Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat for a defined period.
 - Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
 - Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).
 - Photostability: Expose the solution to light according to ICH Q1B guidelines.
 - A control sample should be stored under normal conditions.

- Sample Analysis:
 - At specified time points, withdraw samples from the stress conditions. If necessary, neutralize the acidic and basic samples.
 - Analyze the samples using the developed stability-indicating HPLC method.
- Method Validation:
 - The analytical method should be validated to demonstrate its suitability for its intended purpose. Validation parameters include specificity (ability to resolve the drug from degradants), linearity, accuracy, precision, and robustness.

Signaling Pathway and Experimental Logic

Xamoterol hemifumarate is a selective partial agonist for the $\beta 1$ -adrenergic receptor. Its mechanism of action involves the modulation of the cyclic AMP (cAMP) signaling pathway.



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Caption: Xamoterol's Mechanism of Action via the cAMP Pathway.

This guide provides foundational data and methodologies for working with **Xamoterol hemifumarate**. For specific applications, it is recommended to perform in-house validation of solubility and stability under the exact experimental conditions to be used.

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